Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzoate ester via a thioacetamido bridge and substituted with a benzo[d][1,3]dioxole carboxamide group. This structure combines electron-rich aromatic systems (benzodioxole) with sulfur-containing heterocycles (thiadiazole), which are common in bioactive molecules. The methyl ester group enhances solubility, while the thiadiazole and benzodioxole moieties may contribute to interactions with biological targets, such as enzymes or receptors involved in antiproliferative pathways .
Properties
IUPAC Name |
methyl 4-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c1-28-18(27)11-2-5-13(6-3-11)21-16(25)9-31-20-24-23-19(32-20)22-17(26)12-4-7-14-15(8-12)30-10-29-14/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYDRPTRRSEDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with metal–organic frameworks (mofs), specifically those involving zinc (zn) ions.
Mode of Action
It is known that dioxole functional groups can bind to zn (ii) ions in certain conditions. This interaction could potentially alter the structure and function of the target, leading to changes in its activity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of metal–organic frameworks (mofs). These MOFs have diverse applications, including gas storage, catalysis, and drug delivery, indicating that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have shown potent growth inhibition properties against certain human cancer cell lines. This suggests that Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate could potentially have antitumor effects.
Biological Activity
Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex compound that integrates various pharmacologically active moieties. This article explores its biological activity, synthesizing available research findings, case studies, and biochemical properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 359.4 g/mol. It features a benzo[d][1,3]dioxole moiety linked to a thiadiazole ring, which is known for its diverse biological activities.
1. Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial effects. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For instance, a study highlighted the efficacy of thiadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
The incorporation of the thiadiazole ring has been linked to anticancer properties. Studies have shown that derivatives containing this moiety can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . For example, compounds similar to this compound have demonstrated cytotoxic effects on breast cancer cells .
3. Anti-inflammatory Effects
Research indicates that compounds with the benzo[d][1,3]dioxole structure possess anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response . This makes them potential candidates for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring interacts with various enzymes, potentially inhibiting their activity and disrupting critical cellular processes.
- Electrophilic and Nucleophilic Reactions : The compound's structure allows for electrophilic substitutions that can modify protein functions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The compounds in (4b–4f) share a 1,3,4-thiadiazole-thioacetamido-benzoate scaffold but differ in substituents:
- Substituent Effects :
- 4d (Cl-substituted) and 4e (F-substituted) exhibit higher melting points (275–277°C and 268–270°C, respectively) compared to the unsubstituted 4b (270–272°C), suggesting halogenation enhances crystallinity .
- The target compound’s benzodioxole group introduces steric bulk and electron-donating effects, which may reduce melting points relative to halogenated analogues due to disrupted packing.
- Bioactivity Implications :
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ()
- Ester Group Comparison: The ethyl ester in ’s compounds versus the methyl ester in the target compound may alter solubility.
- Substituent Diversity :
Thiadiazole-Benzothiazole Hybrids ()
- Synthetic Routes :
- Biological Targets :
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Molecular Weight and Safety :
Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate ()
- The target compound’s benzodioxole group introduces oxygen atoms, balancing polarity and improving aqueous solubility .
- Functional Group Impact :
- The methylthio group in ’s compound may confer redox activity, whereas the benzodioxole in the target compound offers stability against oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
